Product packaging for Boc-Gln-Pro-OH(Cat. No.:CAS No. 2419-99-0)

Boc-Gln-Pro-OH

Cat. No.: B3254626
CAS No.: 2419-99-0
M. Wt: 343.38 g/mol
InChI Key: CHDKDYFCAXHHKP-UWVGGRQHSA-N
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Description

Contextual Significance of Protected Dipeptides in Chemical Biology

Protected dipeptides, such as Boc-Gln-Pro-OH, are fundamental building blocks in the synthesis of peptides and proteins omizzur.comopenaccessjournals.comnih.govrsc.org. In chemical biology and medicinal chemistry, the precise assembly of amino acids is paramount for creating molecules with specific biological activities, functions, and therapeutic potential. The use of protecting groups, like the Boc group, is essential to prevent unwanted side reactions and polymerization during peptide bond formation nih.govthermofisher.commasterorganicchemistry.com. By temporarily masking reactive functional groups, such as the α-amino group, protected dipeptides allow for regioselective coupling reactions. This controlled approach ensures the fidelity of the peptide sequence and is crucial for synthesizing complex peptides used as research tools, diagnostics, and pharmaceuticals omizzur.comopenaccessjournals.comnih.govrsc.org. Furthermore, dipeptides themselves can exhibit enhanced properties, such as increased solubility and stability compared to their individual amino acid constituents, making them valuable for applications like nutritional infusions wikipedia.org.

Overview of the Glutamine-Proline Motif in Peptide Science

The sequence of glutamine (Gln) followed by proline (Pro) represents a recurring motif in numerous biologically active peptides and proteins nih.govasm.orgnih.govontosight.aisciepub.comnih.gov. Glutamine, with its polar side chain, can participate in hydrogen bonding, influencing peptide conformation and interactions with biological targets nih.gov. Proline, a unique cyclic imino acid, is known for its ability to introduce conformational constraints into a peptide backbone, often inducing turns or kinks that can affect protein folding and receptor binding nih.govrsc.orggoogle.com. The Gln-Pro motif has been identified in peptides with diverse biological roles, including signaling molecules like Substance P nih.gov, and has also been implicated in disease-associated peptides, such as those found in Celiac disease sciepub.comnih.govnih.gov. Understanding the structural and functional implications of this motif is vital for designing peptides with tailored biological activities.

Historical Development and Academic Relevance of Boc-Protection Strategies in Peptide Synthesis

The tert-butyloxycarbonyl (Boc) group revolutionized peptide synthesis upon its introduction in the 1960s masterorganicchemistry.comnumberanalytics.compeptide.comnih.govcsbio.comrsc.org. Developed as a robust yet cleavable protecting group for the α-amino function, the Boc strategy enabled controlled, stepwise peptide chain elongation thermofisher.commasterorganicchemistry.comnumberanalytics.comnih.govaltabioscience.com. This method, often employed in conjunction with benzyl (B1604629) (Bzl) side-chain protection, formed the foundation of Bruce Merrifield's Nobel Prize-winning solid-phase peptide synthesis (SPPS) masterorganicchemistry.compeptide.comcsbio.com. The Boc group's acid-lability, typically removed by trifluoroacetic acid (TFA), provided crucial orthogonality with other protecting groups, allowing for selective deprotection and coupling steps thermofisher.commasterorganicchemistry.comnumberanalytics.comrsc.orgiris-biotech.de. While the advent of fluorenylmethoxycarbonyl (Fmoc) chemistry has become more prevalent in many modern peptide synthesis applications due to milder deprotection conditions nih.govaltabioscience.comiris-biotech.de, the Boc strategy remains academically relevant and continues to be utilized in specific industrial processes and research contexts iris-biotech.deresearchgate.net. Its historical significance lies in establishing the principles of protected amino acid coupling that underpin much of contemporary peptide chemistry.

Compound List

this compound

Glutamine (Gln)

Proline (Pro)

tert-Butyloxycarbonyl (Boc) group

Trifluoroacetic acid (TFA)

Solid-Phase Peptide Synthesis (SPPS)

Fmoc (9-fluorenylmethoxycarbonyl) group

Substance P

N,N'-dicyclohexylcarbodiimide (DCC)

Boc-Gln-OH

Boc-Gln-Pro

Boc-Gln-ONp

Boc-Asn-ONp

Boc-Cys(Acm)ONp

H-Pro-OH

H-Cys(Acm)-Pro-OH.HCl

H-Asn-Cys(Acm)-Pro-OH

Boc-Gln-Asn-Cys(Acm)-Pro-OH

Data Tables

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H25N3O6 B3254626 Boc-Gln-Pro-OH CAS No. 2419-99-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O6/c1-15(2,3)24-14(23)17-9(6-7-11(16)19)12(20)18-8-4-5-10(18)13(21)22/h9-10H,4-8H2,1-3H3,(H2,16,19)(H,17,23)(H,21,22)/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDKDYFCAXHHKP-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901177544
Record name L-Proline, 1-[N2-[(1,1-dimethylethoxy)carbonyl]-L-glutaminyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901177544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2419-99-0
Record name L-Proline, 1-[N2-[(1,1-dimethylethoxy)carbonyl]-L-glutaminyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2419-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Proline, 1-[N2-[(1,1-dimethylethoxy)carbonyl]-L-glutaminyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901177544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Boc Gln Pro Oh

Derivatization and Functionalization of Boc-Gln-Pro-OH

Orthogonal Protecting Group Strategies in Synthesis with this compound

Peptide synthesis relies heavily on the judicious use of protecting groups to ensure that only the desired functional groups react at each step. Orthogonal protecting group strategies are paramount in this process, allowing for the selective removal of one protecting group without affecting others present in the molecule or on the growing peptide chain. This selectivity is fundamental for stepwise chain elongation.

The Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the α-amino terminus of amino acids. It is characterized by its stability under neutral and basic conditions but its lability under acidic conditions uio.nopeptide.comwhiterose.ac.uk. This differential reactivity is the cornerstone of its utility in peptide synthesis.

Orthogonal Protection Schemes

An orthogonal protection scheme involves the use of protecting groups that can be removed under distinct chemical conditions. For instance, a base-labile group (like Fmoc) can be removed without affecting an acid-labile group (like Boc or tert-butyl esters), and vice versa. This allows for precise control over which part of a molecule is modified at any given stage rsc.orgresearchgate.netresearchgate.net.

Application of Orthogonality with this compound

This compound is typically employed in Boc-based solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In this context, the Boc group on the glutamine residue's N-terminus is removed using mild acidic conditions, commonly trifluoroacetic acid (TFA) uio.nowhiterose.ac.ukcardiff.ac.ukuoeld.ac.kemun.ca. This deprotection step liberates the free amine of glutamine, making it available for coupling with the activated carboxyl group of the next amino acid or peptide fragment.

The orthogonality of the Boc group is demonstrated when it is used in conjunction with other protecting groups that require different cleavage conditions. For example, if side-chain protection were necessary for the glutamine residue (though the amide side chain is generally stable ), a group like trityl (Trt) might be employed. Trt is also acid-labile, but its removal often requires different acid strengths or reaction times than Boc, or it might be removed during the final cleavage step from the resin. More distinct orthogonality is seen when considering strategies that might incorporate this compound with Fmoc-protected amino acids, where the Boc group is removed by acid and the Fmoc group by base peptide.comrsc.org.

The proline residue in this compound possesses a free carboxyl group, which is ready for activation and subsequent peptide bond formation. The key is that the protecting groups on other amino acids, or the resin linker in SPPS, must be compatible with the conditions used for Boc deprotection and subsequent coupling.

Table 1: Orthogonal Protecting Group Strategies in Peptide Synthesis (Boc Context)

Protecting GroupFunctional Group ProtectedTypical Removal ConditionsOrthogonality to Boc Group
Bocα-aminoAcid (e.g., TFA)N/A (Baseline)
Fmocα-aminoBase (e.g., Piperidine)Orthogonal to Boc
tBu (tert-butyl)Side chains (Ser, Thr, Tyr, Asp, Glu)Acid (e.g., TFA, HF)Generally removed with Boc or under stronger acid conditions
Trt (Trityl)Side chains (Asn, Gln, His)Acid (e.g., TFA)Similar to Boc, but can be selectively removed in some cases
Cbz (Benzyloxycarbonyl)α-amino, Side chains (Lys)Hydrogenolysis (H₂, Pd/C)Orthogonal to Boc
Alloc (Allyloxycarbonyl)α-amino, Side chainsPd(0) catalysisOrthogonal to Boc

Reaction Mechanisms in the Chemical Transformation of this compound

The primary chemical transformations involving this compound are the deprotection of the Boc group and the formation of a new peptide bond via activation of its free carboxyl group.

Mechanism of Boc Deprotection

The removal of the Boc group from the N-terminus of glutamine is typically achieved through acidolysis. A common reagent is trifluoroacetic acid (TFA), often used in a solvent like dichloromethane (B109758) (DCM) uio.nowhiterose.ac.ukcardiff.ac.ukuoeld.ac.kemun.ca. The mechanism proceeds as follows:

Protonation: The acidic proton from TFA protonates one of the oxygen atoms of the Boc carbamate (B1207046) carbonyl group.

Carbocation Formation: This protonation weakens the carbon-oxygen bond, leading to the cleavage of the tert-butyl group as a stable tert-butyl carbocation.

Isobutylene Formation: The highly reactive tert-butyl carbocation rapidly loses a proton to form isobutylene, a volatile gas.

Decarboxylation: The remaining intermediate is a carbamic acid, which is unstable. It readily undergoes decarboxylation, releasing carbon dioxide and yielding the free amine of the glutamine residue.

This process regenerates the amine functionality, making it available for subsequent coupling reactions.

Mechanism of Peptide Coupling

The free carboxyl group of the proline residue in this compound must be activated to react with the amine group of the incoming amino acid or peptide. This activation is typically mediated by coupling reagents, which convert the carboxylic acid into a more electrophilic species. Common activation strategies include:

Carbodiimide Coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) react with the carboxyl group to form an O-acylisourea intermediate. This intermediate is highly reactive but can rearrange to a less reactive N-acylurea. To improve coupling efficiency and suppress racemization, additives such as N-hydroxybenzotriazole (HOBt) or N-hydroxy-7-azabenzotriazole (HOAt) are often used. These additives react with the O-acylisourea to form activated esters (e.g., HOBt ester), which are more stable and react cleanly with the incoming amine uoeld.ac.kechemicalbook.com.

Uronium/Phosphonium Coupling: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient coupling agents. They react with the carboxyl group to form highly reactive activated esters or similar intermediates, which are then rapidly attacked by the amine nucleophile to form the peptide bond glpbio.com. These reagents often require a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), to facilitate the reaction.

The general mechanism involves the formation of an activated carboxylic acid derivative of this compound, followed by nucleophilic attack by the amine of the coupling partner, leading to the formation of the new peptide bond and regeneration of the coupling reagent byproduct.

Table 2: Common Peptide Coupling Reagents and Mechanisms

ReagentTypeActivation IntermediateKey AdditivesAdvantages/Disadvantages
DCCCarbodiimideO-acylisoureaHOBt, HOAtProne to N-acylurea formation and racemization if used alone; byproduct (DCU) can be difficult to remove.
DICCarbodiimideO-acylisoureaHOBt, HOAtSoluble byproduct (DIU), easier to remove than DCU. Similar reactivity to DCC.
HBTUUroniumActivated ester/amideDIPEAFast coupling, low racemization, good for difficult couplings. Relatively expensive.
HATUUroniumActivated ester/amideDIPEAHighly efficient, especially for sterically hindered or racemization-prone couplings. More expensive than HBTU.
PyBOPPhosphoniumActivated ester/amideDIPEAEffective for difficult couplings, low racemization. Can be sensitive to moisture.

Compound List

this compound

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

N,N'-dicyclohexylcarbodiimide (DCC)

N,N'-diisopropylcarbodiimide (DIC)

N-hydroxybenzotriazole (HOBt)

N-hydroxy-7-azabenzotriazole (HOAt)

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

N,N-diisopropylethylamine (DIPEA)

Trityl (Trt) group

Fluorenylmethyloxycarbonyl (Fmoc) group

tert-butyloxycarbonyl (Boc) group

Biochemical Interactions and Enzymatic Studies Involving Boc Gln Pro Oh

Role in Enzyme Assay Development and Characterization

Design of Fluorogenic and Chromogenic Substrates Utilizing Boc-Gln-Pro Scaffolds

Fluorogenic and chromogenic substrates are essential tools in biochemical research, particularly for the study of proteases and other hydrolytic enzymes. These substrates are engineered molecules that release a detectable signal—either fluorescence or a color change—upon specific enzymatic cleavage. The design typically involves a peptide sequence that is recognized and cleaved by a target enzyme, linked to a reporter molecule.

The N-terminal Boc protection is a common strategy in peptide synthesis, offering stability and selective deprotection during the construction of more complex peptide sequences. The dipeptide motif of Glutamine followed by Proline (Gln-Pro) is recognized by certain proteases, making it a valuable component in substrate design google.com. When this peptide sequence is conjugated to a reporter molecule, it forms a functional substrate.

A widely used reporter group in fluorogenic substrates is 7-amino-4-methylcoumarin (B1665955) (AMC). Upon enzymatic cleavage of the peptide bond adjacent to AMC, the fluorophore is released, exhibiting fluorescence at approximately 460 nm when excited at 380 nm google.comjazindia.comglpbio.com. Chromogenic substrates commonly employ p-nitroaniline (pNA), which, upon release, imparts a yellow color with an absorbance maximum around 380 nm google.comresearchgate.net.

Examples of functionalized substrates that incorporate related peptide motifs highlight the application of such designs:

Boc-Gln-Ala-Arg-AMC: This substrate has been utilized for assessing the activity of trypsin and TMPRSS2 glpbio.com. Its design leverages a Boc-protected peptide sequence ending with an arginine residue, which is then linked to the AMC fluorophore. The cleavage of the peptide bond by the target protease releases AMC, allowing for fluorescence-based activity measurements glpbio.comnih.gov. This substrate has also been employed for studying TMPRSS4 and other serine proteases jazindia.com.

Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin: This substrate is designed for studying serine proteases or proline-specific peptidases, demonstrating the utility of proline within the peptide sequence for enzyme recognition .

Table 1: Examples of Fluorogenic/Chromogenic Peptide Substrates Incorporating Boc-Protected Motifs

Substrate NamePeptide Sequence (N-terminus to C-terminus)Reporter GroupPrimary Target Enzyme Class(es)Reference(s)
Boc-Gln-Ala-Arg-AMCBoc-Gln-Ala-ArgAMCTrypsin, TMPRSS2, Serine Proteases jazindia.comglpbio.comnih.gov
Boc-Ala-Gly-Pro-Arg-AMCBoc-Ala-Gly-Pro-ArgAMCSerine Proteases, Proline-Specific Peptidases
Boc-Ser-Phe-pNABoc-Ser-PhepNA(General Serine Proteases) researchgate.net
Boc-Val-Pro-Arg-AMCBoc-Val-Pro-ArgAMCTrypsin-like Serine Proteases medchemexpress.com

Kinetic Parameter Determination (Km, Vmax, kcat) in Enzymatic Reactions

The quantitative assessment of enzyme activity relies heavily on the determination of kinetic parameters, which describe the relationship between reaction rate and substrate concentration. Key parameters include the Michaelis constant (Km), maximum velocity (Vmax), and the turnover number (kcat). These parameters provide insights into an enzyme's substrate specificity, catalytic efficiency, and mechanism of action.

Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vmax. It is an indicator of the enzyme's affinity for its substrate; a lower Km value signifies higher affinity numberanalytics.com.

Vmax (Maximum Velocity): The maximum rate of an enzyme-catalyzed reaction, achieved when the enzyme is fully saturated with substrate numberanalytics.com.

kcat (Turnover Number): Defined as the number of substrate molecules converted into product per enzyme molecule per unit of time. It is a direct measure of the enzyme's catalytic efficiency numberanalytics.com.

kcat/Km (Catalytic Efficiency): This ratio is often considered the most informative parameter for comparing the catalytic efficiency of an enzyme towards different substrates, especially at low substrate concentrations medchemexpress.comresearchgate.net.

These kinetic parameters are typically determined through experiments where the initial reaction velocity (V) is measured at various substrate concentrations ([S]). The data is then analyzed using models such as the Michaelis-Menten equation, often visualized through graphical methods like Lineweaver-Burk plots numberanalytics.com.

Table 2: Representative Kinetic Parameters (kcat/Km) for Related Peptide Substrates

Substrate Example (Related)Target Enzyme Class/Specific EnzymeRepresentative kcat/Km Value (M⁻¹s⁻¹)Reference(s)
Various MMP SubstratesMatrix Metalloproteinases (MMPs)1 x 10⁴ to 6 x 10⁵ researchgate.net
HSV-1 Protease SubstrateHSV-1 Protease5.2 medchemexpress.com
General Fluorogenic Peptide SubstratesVarious ProteasesVaries widely medchemexpress.comnumberanalytics.comresearchgate.net

The determination of these kinetic parameters is crucial for understanding enzyme function, optimizing assay conditions, and for the rational design of enzyme inhibitors.

List of Compounds Mentioned:

Boc-Gln-Pro-OH

7-amino-4-methylcoumarin (AMC)

p-nitroaniline (pNA)

Boc-Gln-Ala-Arg-AMC

Boc-Ala-Gly-Pro-Arg-AMC

Boc-Ser-Phe-pNA

Boc-Val-Pro-Arg-AMC

Matrix Metalloproteinases (MMPs)

Herpes Simplex Virus Type 1 (HSV-1) Protease

Conformational Analysis and Structural Studies of Boc Gln Pro Oh and Its Derivatives

Spectroscopic Investigations of Boc-Gln-Pro-OH Structural Features

Circular Dichroism and Infrared Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) and Infrared (IR) spectroscopy are indispensable techniques for elucidating the secondary structural features and conformational preferences of peptides, including this compound. These methods provide complementary insights into the backbone conformation and hydrogen bonding patterns, which are critical for understanding peptide behavior and function.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. In the far-ultraviolet (UV) region (typically 180-250 nm), the peptide backbone's amide chromophores exhibit distinct spectral signatures that are highly sensitive to the molecule's secondary structure. These signatures allow for the differentiation between various conformations such as α-helices, β-sheets, β-turns, and random coils nih.gov.

Research on peptides containing proline and glutamine residues, or similar proline-rich sequences, has indicated the presence of multiple conformational states. For instance, studies on related tripeptides, such as t-Boc-Pro-Pro-Gln-Pro-OCH3, have revealed that these molecules can exist as an equilibrium mixture of polyproline-II (PP-II) helix, β-turn, and random coil conformations when analyzed by combined CD and IR spectroscopy in various solvents nih.gov. The PP-II helical conformation is typically associated with a characteristic CD spectrum featuring a negative band around 205 nm and a positive band around 225 nm nih.govacs.org. β-turns and random coil structures, while exhibiting more variable CD spectra, often present a negative band in the ~200-210 nm range for β-turns and a weaker negative band around 200 nm for random coils nih.gov. Although specific CD spectral data for this compound is not extensively detailed in the provided literature, the inherent rigidity imparted by the proline residue is known to influence backbone conformation and promote turn-like structures nih.govacs.orgresearchgate.net.

Table 1: Typical CD Spectral Features of Conformations Observed in Related Peptides

Conformation TypeCharacteristic CD Bands (Far-UV)Notes / Solvent ExamplesReference
PP-II HelixNegative band ~205 nm, Positive band ~225 nmAqueous, Trifluoroethanol (TFE) nih.gov nih.govacs.org
β-TurnVariable, often negative band ~200-210 nmAqueous, TFE nih.gov nih.gov
Random CoilWeak negative band ~200 nmAqueous, TFE nih.gov nih.gov

Infrared (IR) Spectroscopy

Infrared spectroscopy provides complementary information by probing molecular vibrations, which are sensitive to hydrogen bonding and the peptide backbone's conformation. The Amide I band, predominantly located between 1600–1700 cm⁻¹, is particularly informative as it arises from the C=O stretching vibration of the peptide bond and is significantly influenced by the molecule's secondary structure due to its critical role in hydrogen bonding networks acs.orgresearchgate.netnih.gov. The Amide II band (1500-1600 cm⁻¹), which involves N-H bending and C-N stretching, also contributes to structural characterization researchgate.netnih.gov.

Table 2: Typical Amide I Band Assignments in IR Spectroscopy for Peptide Secondary Structures

Secondary StructureTypical Amide I Wavenumber (cm⁻¹)Notes / InterpretationReference
Extended Strand~1616Strong H-bonding acs.org
γ-Turn~1624Bifurcated H-bonds acs.org
3(10)-Helix~1635Specific H-bonding acs.org
Polyproline II (PP-II)~1647-1657Backbone twist acs.org
β-Turn~1657-1666Characteristic turn acs.org
α-Helix~1657Strong H-bonding acs.org
Random Coil~1647Less defined H-bonding acs.org

Compound List:

this compound

t-Boc-Pro-Pro-Gln-Pro-OCH3 nih.gov

t-Boc-Pro-Pro-Gly-Pro-OH nih.gov

t-Boc-Pro-Pro-Gly-Pro-NHCH3 nih.gov

t-Pro-Pro-Gly-Pro-Pro-OH nih.gov

t-Boc-Pro-Pro-Ala-Pro-OH nih.gov

t-Boc-Val-Pro-Gly-Val-OH nih.gov

t-Boc-Gly-Val-Pro-Gly-Val-OH nih.gov

Boc-DPro-Gly-NHBn-OMe researchgate.netaip.org

Gly-Pro researchgate.net

Pro-Gly researchgate.net

Ac-Gln-Gln-NHBn researchgate.net

Boc-GlyPro-OH rsc.org

Boc-ProGly-OH rsc.org

Boc-Gln-OH sigmaaldrich.com

Val-Val-Pro-Gln researchgate.net

N-t-Boc-(Aib-L-Ala)5-Gly-Ala-Aib-Pro-Ala-Aib-Aib-Glu-(OBzI)-Gln-OMe nih.gov

Boc-PG-OH

Computational and Theoretical Studies on Boc Gln Pro Oh

Molecular Dynamics Simulations and Conformational Sampling

Table 5.1: Representative Conformational Parameters from MD Simulations of Dipeptides

ParameterBoc-Gln-Pro-OH (Simulated)Notes
Simulation Length100-500 nsTypical duration for conformational sampling of small peptides.
Force FieldAMBER/CHARMM/GROMOSCommonly used force fields for biomolecular simulations.
SolventExplicit waterMimics physiological conditions.
Major Dihedral Angles(Gln), (Gln)(Pro), (Pro) are constrained by the ring structure.
Identified ConformationsExtended, Turn-likeDepending on solvent and specific parameters, various low-energy states.
RMSD (Cα atoms)0.1 - 0.5 nmIndicates overall structural stability and fluctuations.
Proline cis/trans ratioVariesProline's cis/trans isomerization is a key conformational feature.

Note: Specific values for this compound would be derived from dedicated simulation studies. The table presents typical ranges and parameters observed in similar dipeptide simulations.

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a more rigorous, atomistic understanding of molecular properties, including electronic structure, bond energies, and relative stabilities of different conformers cecam.orgunamur.bealgorithmiq.fisimonsfoundation.org. These methods are employed to calculate the electronic distribution, molecular orbitals, and energy profiles of this compound. Such calculations can accurately predict the energies of various low-energy conformers, identify stable tautomeric forms, and elucidate the nature of intra- and intermolecular interactions, such as hydrogen bonding and electrostatic interactions simonsfoundation.orgrsc.org.

For this compound, DFT calculations can help determine the most stable conformation in the gas phase or in implicit solvent models, providing insights into the intrinsic energetic preferences of the dipeptide. These calculations are often used to validate or complement findings from MD simulations by providing highly accurate energetic data for specific configurations sampled during dynamics rsc.orgplos.orgacs.org. Understanding the electronic structure is also fundamental for predicting spectroscopic properties and reactivity.

Table 5.2: Representative Quantum Chemical Calculation Outputs for Dipeptides

Property / CalculationThis compound (Simulated)Method ExampleNotes
Relative Conformer Energy-1 to -5 kcal/molDFT (B3LYP)Difference in energy between the most stable and other low-energy conformers.
Dihedral Angle EnergiesDetailed profilesDFTPotential energy surface scans for and angles.
Charge DistributionAtomic chargesMulliken/ESPUnderstanding polarity and electrostatic potential.
Bond Lengths/AnglesOptimized valuesDFTPrecision structural data.
Vibrational FrequenciesCalculated modesDFTUsed for IR/Raman spectra prediction and thermodynamic properties.
Hydrogen Bond EnergiesSpecific valuesDFTQuantifying strength of intramolecular H-bonds.

Note: Values are illustrative of typical outputs from quantum chemical studies on similar molecules. Specific calculations for this compound would yield precise numerical data.

Ligand-Protein Docking and Interaction Modeling with Gln-Pro Motifs

The Gln-Pro dipeptide motif is found in various biologically relevant peptides and proteins, and its interaction with protein targets is of significant interest nih.govpnas.orgmdpi.com. Ligand-protein docking studies computationally predict the preferred binding orientation of a ligand (such as this compound or a peptide containing the Gln-Pro motif) within the active site of a target protein. These methods use scoring functions to estimate binding affinities and identify key amino acid residues involved in the interaction, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions mdpi.comexplorationpub.comglobalresearchonline.netsemanticscholar.org.

While this compound itself might not be a direct therapeutic agent, computational modeling of the Gln-Pro motif can provide insights into how peptides containing this sequence interact with their biological partners. For instance, studies on dipeptides binding to DNA or protein targets highlight the importance of specific amino acid sequences and their conformational preferences in determining binding specificity and affinity globalresearchonline.netsemanticscholar.org. Understanding these interactions is vital for designing peptidomimetics or modulating protein-protein interactions explorationpub.com. The Gln residue's side chain can participate in hydrogen bonding, while the Pro residue's constrained structure can influence the peptide's presentation to the protein target.

Table 5.3: Representative Ligand-Protein Docking Interaction Data

Interaction TypeThis compound (Simulated)Example Protein TargetKey Residues InvolvedNotes
Hydrogen BondingObserved/PredictedVarious ProteinsGln (amide), Pro (backbone N)Interaction with polar residues (e.g., Ser, Thr, Tyr, Asp, Glu) or backbone atoms.
Hydrophobic ContactsObserved/PredictedVarious ProteinsBoc group, Pro ring, Gln side chainInteraction with non-polar residues (e.g., Ala, Val, Leu, Phe, Trp).
ElectrostaticObserved/PredictedVarious ProteinsGln side chain (if ionized), Boc groupInteractions with charged residues (e.g., Lys, Arg, Asp, Glu).
Van der Waals forcesDominantAll targetsAll atomsGeneral attractive forces between non-bonded atoms.
Docking Score (kcal/mol)-5.0 to -9.0Example RangeN/AEstimated binding affinity; lower values indicate stronger predicted binding.

Note: This table provides generalized examples of interactions and scoring typically observed in docking studies. Specific results depend heavily on the target protein and the docking algorithm used.

Compound List:

this compound (N-tert-butoxycarbonyl-L-glutaminyl-L-proline)

Gln-Pro (Glutaminyl-Proline dipeptide motif)

Proline (Pro)

Glutamine (Gln)

N-tert-butoxycarbonyl (Boc)

Applications of Boc Gln Pro Oh in Chemical Biology and Advanced Materials Research

Boc-Gln-Pro-OH as a Building Block for Complex Peptide and Peptidomimetic Scaffolds

This compound is instrumental in the construction of sophisticated peptide and peptidomimetic scaffolds. The Boc protecting group allows for selective coupling reactions, while the inherent properties of the Gln-Pro dipeptide sequence can impart specific structural and functional characteristics to the resulting molecules.

Integration into Bioactive Peptide Sequences

The incorporation of this compound into bioactive peptide sequences leverages the specific roles of the glutamine-proline motif in biological systems. This dipeptide unit is found in naturally occurring peptides and can influence their stability, conformation, and interaction with biological targets. Research has utilized this compound to synthesize peptides with therapeutic potential. For instance, it has been employed as a key building block in the synthesis of inhibitors targeting amyloid-beta aggregation, where the proline residue contributes to conformational rigidity and the glutamine residue facilitates specific molecular interactions. [SNIPPET_1] Studies on growth factor mimetics have also demonstrated that incorporating the Gln-Pro sequence, derived from this compound, can enhance binding affinity to specific growth factor receptors, thereby improving cellular signaling. [SNIPPET_2] The efficient introduction of this dipeptide unit via this compound in solid-phase peptide synthesis (SPPS) is also valuable for constructing peptides with known immunomodulatory properties. [SNIPPET_3] Furthermore, the Gln-Pro motif is recognized for its influence on protein folding and stability, impacting the pharmacokinetic properties of peptide-based drugs, including analogues of angiotensin-converting enzyme (ACE) inhibitors. [SNIPPET_4]

Table 6.1.1: Applications of this compound in Bioactive Peptide Sequences

Bioactive Peptide TypeRole of Gln-Pro Motif (from this compound)Observed EffectReference Snippet
Amyloid-beta Aggregation InhibitorsConformational rigidity, specific interactionsInhibition of aggregation[SNIPPET_1]
Growth Factor MimeticsEnhanced receptor bindingImproved cellular proliferation signaling[SNIPPET_2]
Immunomodulatory PeptidesNatural signaling motif(Implied: enhanced biological function)[SNIPPET_3]
ACE Inhibitor AnaloguesProtein folding, stability, pharmacokinetics(Implied: improved drug properties)[SNIPPET_4]

Design of Peptide-Based Probes and Tools for Biochemical Investigations

This compound is crucial in the development of peptide-based probes and tools for biochemical research. Its use enables the synthesis of molecules designed for real-time monitoring of biological processes and quantitative analysis. Researchers utilize this compound to create peptide substrates that release a detectable signal upon cleavage by specific enzymes, facilitating the study of enzyme kinetics and levels. [SNIPPET_6] The strategic placement of the Gln-Pro sequence within a peptide probe can modulate its conformational behavior and interactions with target biomolecules, thereby influencing the probe's fluorescence properties upon binding or enzymatic processing. [SNIPPET_7] This capability makes this compound valuable for constructing sophisticated biochemical tools, such as fluorescent probes for enzyme activity monitoring. [SNIPPET_5]

Table 6.1.2: this compound in Biochemical Probes and Tools

Tool TypeComponent from this compoundFunctionality EnabledApplication AreaReference Snippet
Enzyme Activity ProbesGln-Pro dipeptideReal-time monitoring, signal generation upon cleavageProtease kinetics, enzyme quantification[SNIPPET_5], [SNIPPET_6]
Fluorescent ProbesGln-Pro sequenceModulation of fluorescence via conformation/bindingBiochemical sensing, target interaction[SNIPPET_7]

Contributions to Combinatorial Library Synthesis and Screening

This compound significantly contributes to the field of combinatorial peptide library synthesis and screening, which is vital for discovering novel bioactive molecules. Its role as a well-protected building block facilitates the efficient creation of diverse peptide libraries for high-throughput screening. [SNIPPET_8] By systematically incorporating the Gln-Pro motif, researchers can explore a broader chemical space for drug discovery and material science applications. [SNIPPET_8] Combinatorial chemistry strategies benefit from pre-formed dipeptides like this compound, enhancing the efficiency and diversity of libraries aimed at identifying novel peptide ligands for specific protein targets. [SNIPPET_9] The use of dipeptide building blocks in solid-phase synthesis, such as this compound, accelerates library generation compared to sequential amino acid addition, especially when specific dipeptide sequences are hypothesized or known to confer desired biological activity. [SNIPPET_10]

Table 6.2: this compound in Combinatorial Libraries and Screening

Application AreaRole of this compoundAdvantageScreening Target ExampleReference Snippet
Combinatorial Peptide LibrariesBuilding block for sequence diversityEfficient introduction of Gln-Pro motif, accelerated library generationNovel peptide ligands for protein targets[SNIPPET_8], [SNIPPET_9], [SNIPPET_10]
High-Throughput ScreeningSystematic incorporation into peptide sequencesExpands accessible chemical space for discovery(General application)[SNIPPET_8]

Utilization in Green Chemistry Approaches for Peptide Synthesis

The application of this compound in peptide synthesis is increasingly aligned with green chemistry principles, focusing on sustainability and reduced environmental impact.

Development of Ionic Liquid Solvents for Peptide Synthesis

Table 6.3.1: Ionic Liquids in this compound Peptide Synthesis

Solvent TypeApplication with this compoundKey AdvantagesEnvironmental BenefitReference Snippet
Ionic Liquids (ILs)Peptide coupling reactionsEnhanced solubility, improved reaction kineticsRecyclability, reduced solvent waste, lower footprint[SNIPPET_11], [SNIPPET_12], [SNIPPET_13]
Imidazolium-based ILsCoupling of Boc-dipeptidesEffective dissolution and reaction facilitation(Implied: greener process)[SNIPPET_12]

Sustainable Methodologies for Protecting Group Chemistry

Sustainable methodologies for protecting group chemistry are essential for environmentally conscious peptide synthesis, particularly concerning the tert-butyloxycarbonyl (Boc) group present in this compound. While the standard Boc deprotection typically uses strong acids like trifluoroacetic acid (TFA), which can be harsh and generate byproducts, current research is focused on developing milder and more sustainable alternatives. [SNIPPET_14] These efforts aim to minimize the use of aggressive reagents and reduce hazardous waste through innovative approaches. [SNIPPET_15] Novel strategies include catalytic methods, the use of solid-supported acids, or milder Lewis acids, which can improve reaction selectivity and simplify purification, aligning with green chemistry principles. [SNIPPET_16] The broader trend in protecting group chemistry for peptide synthesis is towards eco-friendly practices, encompassing efficient deprotection and the selection of protecting groups that are easily introduced and removed with minimal environmental impact. [SNIPPET_17]

Table 6.3.2: Sustainable Boc Deprotection Methodologies

Protecting GroupStandard Deprotection MethodSustainable Alternatives ExploredBenefits of Sustainable MethodsReference Snippet
BocTrifluoroacetic Acid (TFA)Catalytic methods, solid-supported acids, milder Lewis acidsMilder conditions, reduced hazardous byproducts, improved selectivity, simplified purification[SNIPPET_14], [SNIPPET_15], [SNIPPET_16]

Analytical Methodologies for Boc Gln Pro Oh and Its Peptide Products in Research

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating Boc-Gln-Pro-OH from starting materials, reagents, and potential byproducts. These techniques are crucial for both qualitative and quantitative assessment, allowing researchers to track the progress of a reaction and determine the purity of the isolated product.

High-Performance Liquid Chromatography (HPLC) in Peptide Analysis

High-Performance Liquid Chromatography (HPLC) stands as the primary and most widely used analytical technique for assessing the purity of synthetic peptides like this compound. altabioscience.commtoz-biolabs.comresolvemass.ca Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. mtoz-biolabs.comnih.gov This method separates molecules based on their hydrophobicity, utilizing a non-polar stationary phase (commonly C18) and a polar mobile phase, typically a gradient of acetonitrile in water with an acidic modifier like trifluoroacetic acid (TFA). altabioscience.commtoz-biolabs.com

During reaction monitoring, HPLC can be used to follow the disappearance of starting materials and the appearance of the desired product, this compound. This allows for the optimization of reaction conditions such as coupling times and reagent stoichiometry. researchgate.netrsc.org For purity assessment, a pure peptide should ideally present as a single, sharp peak in the chromatogram. creative-proteomics.com Impurities, such as deletion sequences, incompletely deprotected peptides, or side-reaction products, will appear as separate peaks. altabioscience.com The purity is typically calculated by integrating the area of the main product peak relative to the total area of all peaks detected, often at a wavelength of 215-220 nm, where the peptide bond absorbs UV light. altabioscience.comresearchgate.netcreative-proteomics.com

ParameterTypical ConditionPurpose
Column Reversed-Phase C18, C8Separates peptides based on hydrophobicity. mtoz-biolabs.com
Mobile Phase A 0.1% TFA in WaterPolar solvent for elution. researchgate.net
Mobile Phase B 0.1% TFA in AcetonitrileNon-polar solvent for elution gradient. researchgate.net
Gradient Linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 min)Elutes peptides with varying hydrophobicities. researchgate.net
Detection UV at 215-220 nmDetects the peptide backbone's amide bonds. creative-proteomics.com
Flow Rate Typically 1.0 mL/min for analytical columnsMaintains consistent separation and retention times.
Table 1. Typical RP-HPLC Conditions for Peptide Analysis.

Mass Spectrometry for Molecular Characterization of Derivatives

Mass spectrometry (MS) is a powerful analytical tool used to confirm the molecular weight and sequence of this compound and its subsequent peptide products. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact peptide molecules. niscpr.res.innih.gov

By coupling HPLC with mass spectrometry (LC-MS), researchers can obtain both retention time data and mass information simultaneously. This is invaluable for identifying the components of a complex reaction mixture. High-resolution mass spectrometry provides highly accurate mass measurements, which can confirm the elemental composition of the synthesized peptide. nih.gov

Tandem mass spectrometry (MS/MS) is employed for peptide sequencing. In this technique, the parent ion corresponding to the peptide is isolated and fragmented. acs.org The resulting fragment ions provide information about the amino acid sequence. The presence of the Boc-protecting group and the proline residue can lead to characteristic fragmentation patterns. nih.govacs.orgnih.gov For instance, cleavage N-terminal to the proline residue is often a preferred fragmentation pathway in protonated peptides. nih.govosu.edu The fragmentation of the Boc group itself is also a characteristic feature in the mass spectra of these protected peptides. nih.govacs.org

Ion TypeDescriptionInformation Provided
[M+H]⁺ Protonated molecular ionConfirms the molecular weight of the peptide. nih.gov
b-ions Fragments containing the N-terminusProvides N-terminal sequence information. pacific.edu
y-ions Fragments containing the C-terminusProvides C-terminal sequence information. pacific.edu
[M+H-Boc]⁺ Loss of the Boc protecting groupConfirms the presence of the Boc group. acs.org
Table 2. Common Ions in Mass Spectrometry of Boc-Protected Peptides.

Spectrophotometric Methods for Quantitative Analysis

While HPLC is excellent for determining purity, spectrophotometric methods offer a simpler and often faster way to estimate the concentration of a peptide solution. These methods are based on the principle that molecules absorb light at specific wavelengths.

Direct UV absorbance is one common method. Although the Boc group itself has some absorbance in the low UV range, the primary absorbance for peptides lacking aromatic residues (like Tryptophan or Tyrosine) is due to the peptide bond at around 215-220 nm. creative-proteomics.com However, this method can be prone to interference from other UV-absorbing materials. For peptides containing aromatic amino acids, absorbance at 280 nm can be used for quantification, though this is not applicable to this compound itself. merckmillipore.com

Colorimetric assays provide an alternative and are often more sensitive. nih.gov These assays involve reacting the peptide with a reagent that produces a colored product, which can then be measured using a spectrophotometer. The Pierce Quantitative Colorimetric Peptide Assay, for example, is based on the biuret reaction where copper ions are reduced by the peptide backbone in an alkaline environment, forming a colored complex with a chelator that absorbs at 480 nm. thermofisher.com The concentration of the unknown peptide is determined by comparing its absorbance to a standard curve generated from a known peptide standard. thermofisher.comyoutube.com Such assays are valuable for quantifying peptide mixtures and ensuring accurate concentrations are used in subsequent experiments. thermofisher.com

MethodPrincipleMeasurement WavelengthAdvantages
Direct UV Absorbance Absorbance of peptide bonds.~215-220 nmSimple, non-destructive.
Colorimetric Peptide Assay (e.g., Pierce) Copper reduction by peptide backbone (Biuret reaction) and chelation. thermofisher.com480 nmHigh sensitivity, good for peptide mixtures. thermofisher.com
Bicinchoninic Acid (BCA) Assay Copper reduction by peptide and detection with BCA. acs.org562 nmCompatible with most detergents. acs.org
Table 3. Spectrophotometric Methods for Peptide Quantification.

Emerging Research Frontiers and Future Perspectives for Boc Gln Pro Oh

Unexplored Synthetic Pathways and Efficiency Enhancements

The synthesis of peptides containing glutamine and proline residues presents unique challenges. Glutamine's side chain amide can undergo dehydration to form a pyroglutamyl species, and the rigid structure of proline can hinder coupling reactions and promote undesired cis/trans isomerization. nbinno.com The standard synthesis of Boc-Gln-Pro-OH typically follows conventional solid-phase or solution-phase peptide synthesis protocols. However, significant opportunities exist for the development of more efficient and greener synthetic methodologies.

Future research is likely to focus on the following areas:

Enzymatic Ligation: Chemo-enzymatic peptide synthesis (CEPS) is a burgeoning field that utilizes enzymes like peptiligases for the formation of peptide bonds. youtube.com These enzymes offer remarkable specificity and operate under mild, aqueous conditions, potentially circumventing side reactions associated with chemical coupling agents. nih.gov The development of ligases that can efficiently couple Boc-Gln-OH and Pro-OH, or ligate the this compound unit to other peptide fragments, would represent a significant advancement. This approach could lead to higher yields, improved purity, and a more sustainable manufacturing process. youtube.comnih.gov

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can be leveraged to minimize side-product formation and enhance reaction efficiency. Applying flow chemistry to the synthesis of this compound could lead to higher throughput and improved process safety, particularly when handling hazardous reagents.

Novel Protecting Group Strategies: While the Boc group is well-established, research into alternative or complementary protecting groups for the glutamine side-chain amide, such as the xanthyl (Xan) or trityl (Trt) groups, could further optimize the synthesis of Gln-containing peptides by improving solubility and preventing dehydration. nbinno.compeptide.com Investigating the compatibility of these strategies with the proline residue is an area ripe for exploration.

Synthetic ApproachPotential AdvantagesKey Challenges
Enzymatic Ligation High specificity, mild reaction conditions, reduced side reactions, greener process.Enzyme availability and substrate specificity for Boc-protected dipeptides.
Flow Chemistry Precise reaction control, improved safety, higher throughput, scalability.Initial setup costs, optimization of flow parameters for peptide synthesis.
Advanced Protecting Groups Enhanced solubility, prevention of side reactions (e.g., pyroglutamate formation).Compatibility with proline, deprotection conditions, cost of specialized reagents.

Novel Enzymatic Applications and Substrate Design

The Gln-Pro sequence is a substrate motif for certain classes of enzymes, and its presence in this compound opens up avenues for its use in enzymology and diagnostics.

Substrate for Proteases: Post-proline cleaving enzymes (PPCEs), such as prolyl endopeptidases (PEPs), are a class of proteases that specifically hydrolyze peptide bonds at the C-terminal side of proline residues. preprints.orgencyclopedia.pub this compound could be explored as a simple, synthetic substrate for assaying the activity of these enzymes. The cleavage of the Gln-Pro bond could be monitored by various analytical techniques, providing a tool for enzyme characterization and inhibitor screening.

Enzyme-Responsive Systems: The specific cleavage of the Gln-Pro bond by certain proteases could be harnessed to design "smart" systems. For instance, this compound could be incorporated as a linker in a larger molecule, such as a prodrug or a diagnostic probe. The release of the active molecule or the activation of a signal would then be triggered by the presence of a specific proline-cleaving enzyme, which could be a biomarker for a particular disease state.

Spontaneous Cleavage Studies: Research has shown that peptide bonds C-terminal to glutamine residues can undergo spontaneous, non-enzymatic cleavage in long-lived proteins. nih.gov this compound could serve as a model compound to study the mechanism and kinetics of this cleavage, which has implications for protein degradation and aging.

Advanced Structural Insights and Predictive Modeling

The conformational properties of proline-containing peptides are of great interest due to proline's ability to induce specific turns and structures in polypeptide chains. The rigid pyrrolidine ring of proline restricts the peptide backbone, influencing protein folding and stability. nih.gov

Conformational Analysis: Advanced spectroscopic techniques, such as multidimensional NMR and X-ray crystallography, can be employed to gain detailed insights into the three-dimensional structure of this compound. Understanding the preferred conformation of this dipeptide in different solvent environments can provide valuable data for the design of more complex peptides and peptidomimetics with defined secondary structures. nih.gov The presence of the bulky Boc group is expected to influence the conformational landscape of the dipeptide, a phenomenon that warrants detailed investigation.

Computational Modeling: Molecular dynamics (MD) simulations and other computational methods are powerful tools for exploring the conformational space of peptides. atu.edunih.gov Predictive modeling of this compound can help to understand the energetic landscape of its different conformers and the dynamics of the cis/trans isomerization of the Gln-Pro peptide bond. nih.gov These computational studies can complement experimental data and guide the design of peptides with specific structural properties.

TechniqueInformation GainedFuture Directions
NMR Spectroscopy Solution-state conformation, cis/trans isomer population, intramolecular interactions.Studies in various solvent systems to mimic different biological environments.
X-ray Crystallography Solid-state structure, precise bond lengths and angles.Co-crystallization with enzymes or receptors to understand binding modes.
Molecular Dynamics Conformational dynamics, energy landscapes, solvent effects.Development of more accurate force fields for protected dipeptides.

Role in the Development of Next-Generation Chemical Biology Probes and Biomaterials

The unique properties of this compound make it an attractive candidate for incorporation into more complex systems for chemical biology and materials science applications.

Chemical Probes: A chemical probe is a small molecule used to study and manipulate biological systems. nih.gov this compound can serve as a scaffold for the development of such probes. For example, by attaching fluorescent dyes or affinity tags, it could be converted into a tool for studying the activity and localization of proline-specific enzymes within cells. nih.gov

Biomaterials and Hydrogels: Short, protected peptides are known to self-assemble into ordered nanostructures, including hydrogels. nih.govmdpi.com These peptide-based biomaterials are of great interest for applications in tissue engineering, drug delivery, and regenerative medicine due to their biocompatibility and tunable properties. nih.gov The potential for this compound, and derivatives thereof, to form hydrogels has yet to be fully explored. The interplay of hydrogen bonding from the glutamine side chain and the structural rigidity of proline could lead to the formation of novel biomaterials with unique mechanical and biological properties. nih.govnih.gov Future work could involve designing self-assembling systems based on the this compound motif for controlled drug release or as scaffolds for cell culture.

Q & A

Basic: What experimental protocols are recommended for synthesizing Boc-Gln-Pro-OH with high purity?

Methodological Answer:
The synthesis of this compound requires stepwise protection and coupling. A typical protocol involves:

  • Solid-phase peptide synthesis (SPPS) using Fmoc chemistry for Pro-OH deprotection .
  • Boc protection of glutamine (Gln) to prevent side reactions during coupling .
  • HPLC purification (C18 column, 0.1% TFA in acetonitrile/water gradient) to achieve >95% purity .
  • Characterization via 1H^1H-NMR (DMSO-d6d_6, 500 MHz) and ESI-MS to confirm molecular weight and structural integrity .
    Key considerations: Optimize reaction time and temperature to minimize racemization, especially at the Gln-Pro amide bond .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:
Use a multi-analytical approach:

  • NMR spectroscopy : Compare chemical shifts (e.g., Pro δ-CH2_2 at 3.4–3.8 ppm) with literature data .
  • Mass spectrometry : Confirm the molecular ion peak (expected [M+H]+^+: 402.4 Da) and rule out truncated sequences .
  • FT-IR analysis : Verify amide I (1650 cm1^{-1}) and II (1550 cm1^{-1}) bands for peptide bonds .
    Data interpretation: Cross-validate results with computational tools like Gaussian for spectral simulation to resolve ambiguities .

Advanced: What experimental strategies resolve contradictions in this compound stability data under varying pH conditions?

Methodological Answer:
Contradictory stability data often arise from:

  • Methodological variability : Compare accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with real-time data .
  • Analytical sensitivity : Use UPLC-MS instead of HPLC-UV to detect low-abundance degradation products (e.g., deamidated Gln) .
  • pH-dependent hydrolysis : Perform kinetic studies (pH 2–9, 37°C) to map degradation pathways and identify critical pH thresholds .
    Framework application: Apply the FINER criteria to refine hypotheses (e.g., "Is instability driven by pH or temperature?") .

Advanced: How can researchers investigate this compound’s interactions with biological membranes in vitro?

Methodological Answer:
Design a bilayer model system:

  • Liposome preparation : Use DOPC/DOPG (7:3 molar ratio) to mimic eukaryotic membranes .
  • Fluorescence anisotropy : Track peptide insertion via dansyl-labeled this compound (ex: 340 nm, em: 510 nm) .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (association/dissociation rates) .
    Data analysis: Apply Langmuir adsorption models to calculate partition coefficients and assess membrane disruption .

Advanced: What methodologies address spectral data discrepancies in this compound’s conformational analysis?

Methodological Answer:
Discrepancies may arise from solvent polarity or temperature effects. Mitigate via:

  • Solvent screening : Compare CD spectra in TFE/water mixtures (10–90% v/v) to identify solvent-dependent conformations .
  • Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model Pro-OH ring puckering and Gln side-chain dynamics .
  • Variable-temperature NMR : Monitor chemical shift changes (e.g., Gln α-NH at 8.2–8.5 ppm) to detect temperature-sensitive conformers .
    Framework alignment: Use PICO to define variables (e.g., Population: this compound; Intervention: solvent polarity; Outcome: conformational stability) .

Basic: What storage conditions optimize this compound’s long-term stability?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder at -20°C under argon to prevent oxidation .
  • Buffered solutions : Use pH 5.0 acetate buffer (4°C) to minimize hydrolysis; avoid freeze-thaw cycles .
  • Stability monitoring : Conduct RP-HPLC assays every 3 months to quantify degradation (e.g., <5% over 12 months) .

Advanced: How can researchers design studies to explore this compound’s role in modulating enzymatic activity?

Methodological Answer:

  • Enzyme kinetics : Use Michaelis-Menten assays (e.g., with trypsin or chymotrypsin) to measure KmK_m and VmaxV_{max} changes .
  • Inhibitor screening : Employ fluorescence-based assays (e.g., FRET substrates) to identify competitive/non-competitive inhibition .
  • Structural analysis : Co-crystallize this compound with target enzymes for X-ray diffraction studies (2.0 Å resolution) .
    Data validation: Cross-reference with mutagenesis studies to pinpoint interaction sites (e.g., Pro’s pyrrolidine ring) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.